Cardiolipin (E. coli, Disodium Salt)

Description

BenchChem offers high-quality Cardiolipin (E. coli, Disodium Salt) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Cardiolipin (E. coli, Disodium Salt) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C75H140Na2O17P2 |

|---|---|

Molecular Weight |

1421.8 g/mol |

IUPAC Name |

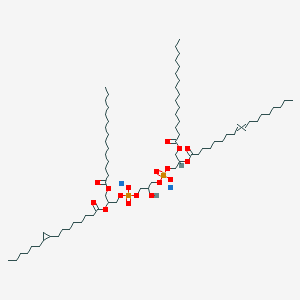

disodium;[3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxy-2-hydroxypropyl] [2-[8-(2-hexylcyclopropyl)octanoyloxy]-3-pentadecanoyloxypropyl] phosphate |

InChI |

InChI=1S/C75H142O17P2.2Na/c1-5-9-13-17-20-23-26-29-30-32-35-38-41-46-52-58-74(79)91-70(63-85-72(77)57-51-45-40-37-34-31-27-24-21-18-14-10-6-2)65-89-93(81,82)87-61-69(76)62-88-94(83,84)90-66-71(64-86-73(78)56-50-44-39-36-33-28-25-22-19-15-11-7-3)92-75(80)59-53-47-42-43-49-55-68-60-67(68)54-48-16-12-8-4;;/h29-30,67-71,76H,5-28,31-66H2,1-4H3,(H,81,82)(H,83,84);;/q;2*+1/p-2 |

InChI Key |

ZGXBPVVNHLSVRG-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(COP(=O)([O-])OCC(COC(=O)CCCCCCCCCCCCCC)OC(=O)CCCCCCCC1CC1CCCCCC)O)OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

molecular structure of E. coli cardiolipin disodium salt

An In-Depth Technical Guide to the Molecular Structure of Escherichia coli Cardiolipin Disodium Salt

Abstract

Cardiolipin (CL), a unique dimeric phospholipid, is a critical component of the inner membranes of bacteria and mitochondria, playing a pivotal role in membrane architecture, bioenergetics, and protein function. In Escherichia coli, this molecule is not merely a structural lipid but an active participant in complex cellular processes, including stress response, cell division, and protein localization. This guide provides a comprehensive technical exploration of the molecular structure of E. coli cardiolipin, presented as its disodium salt. We delve into its distinct fatty acyl chain composition, the intricacies of its biosynthesis, its fundamental physicochemical properties, and its multifaceted biological roles. Furthermore, this document furnishes detailed, field-proven methodologies for the extraction, purification, and advanced structural analysis of E. coli cardiolipin, designed for researchers, scientists, and drug development professionals seeking to understand and exploit this crucial biomolecule.

The Fundamental Architecture of Cardiolipin

Cardiolipin, chemically named 1,3-bis(sn-3'-phosphatidyl)-sn-glycerol, is a diphosphatidylglycerol lipid. Its structure is unique among membrane phospholipids, consisting of a central glycerol backbone linking two phosphatidic acid moieties. This dimeric arrangement results in a molecule with four fatty acyl chains and two phosphate groups, which can carry a net charge of -2.[1][2] This structure was first isolated from beef heart in the 1940s.[1] In most bacteria and in the inner mitochondrial membrane of eukaryotes, CL is an indispensable component, constituting a significant fraction of the total lipid landscape.[1]

The disodium salt form refers to the ionic association of two sodium ions with the two negatively charged phosphate groups of the cardiolipin headgroup. This representation is common for the isolated and purified lipid, reflecting its anionic nature at physiological pH.

Sources

fatty acid composition of E. coli derived cardiolipin

An In-Depth Technical Guide to the Fatty Acid Composition of Escherichia coli Cardiolipin

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of cardiolipin (CL) in Escherichia coli, focusing on its unique fatty acid composition, biosynthesis, and the analytical methodologies required for its characterization. It is intended for researchers, scientists, and drug development professionals working in microbiology, biochemistry, and pharmaceutical sciences.

Introduction: The Significance of Cardiolipin in E. coli

Cardiolipin (CL) is a dimeric glycerophospholipid that plays a critical structural and functional role in the bacterial cell membrane.[1] In E. coli, it is not merely a bulk lipid but a key organizational component, constituting 5-15% of the total phospholipids depending on growth conditions.[2] CL is notably enriched at the cell poles and the division septum, where it forms anionic lipid domains crucial for organizing the molecular machinery involved in DNA replication and cell division.[2]

Functionally, CL is indispensable for the optimal activity of numerous membrane-embedded protein complexes. It stabilizes the dimeric state of the SecYEG protein translocation channel, activates respiratory complexes, and modulates the function of osmosensory transporters.[2][3][4] Given its central role in membrane bioenergetics and integrity, understanding the detailed molecular structure of E. coli CL, particularly its acyl chain composition, is paramount for both fundamental research and the development of novel membrane-targeting antimicrobials.

The Biosynthetic Pathway of Cardiolipin in E. coli

Unlike the eukaryotic pathway that synthesizes CL from phosphatidylglycerol (PG) and CDP-diacylglycerol, the primary route in E. coli and most bacteria involves the condensation of two existing PG molecules, releasing a molecule of glycerol.[1][2][5] This reaction is catalyzed by a family of enzymes known as cardiolipin synthases (Cls). E. coli possesses three distinct CL synthases—ClsA, ClsB, and ClsC—providing robustness and regulatory flexibility to CL production.[2][6] ClsA activity, for instance, increases significantly as cells enter the stationary phase, corresponding to an observed rise in CL levels.[2]

Caption: General analytical workflow for E. coli cardiolipin characterization.

Protocol 1: Total Lipid Extraction (Bligh & Dyer Method)

This protocol is a gold standard for quantitative extraction of total lipids from a bacterial pellet. [7]

-

Harvesting : Centrifuge the E. coli culture (e.g., 50 mL) at 4,000 x g for 15 minutes at 4°C. Discard the supernatant and wash the cell pellet once with cold phosphate-buffered saline (PBS).

-

Lysis/Extraction : Resuspend the cell pellet in 0.8 mL of PBS in a glass tube. Add 2 mL of methanol and 1 mL of chloroform. Vortex vigorously for 2 minutes to create a single-phase mixture, which disrupts cell membranes and solubilizes lipids.

-

Phase Separation : Add an additional 1 mL of chloroform and 1 mL of water to the mixture. Vortex for 2 minutes. The final ratio of chloroform:methanol:water (2:2:1.8) induces a phase separation.

-

Collection : Centrifuge the mixture at 1,000 x g for 5 minutes to clarify the two phases. The lower, chloroform phase contains the lipids. Carefully collect this phase using a glass Pasteur pipette, taking care not to disturb the protein interface.

-

Drying : Evaporate the chloroform from the collected lipid extract under a gentle stream of nitrogen gas to yield a lipid film. Store the dried extract at -20°C or -80°C under an inert atmosphere.

Protocol 2: Analysis of Fatty Acid Composition by GC-MS

This method determines the overall percentage of each fatty acid type in the sample.

-

Hydrolysis (Saponification) : To the dried lipid extract, add 1 mL of 0.5 M KOH in methanol. [8]Vortex and incubate in a water bath at 60°C for 30 minutes. This cleaves the fatty acids from the glycerol backbone.

-

Derivatization to FAMEs : After cooling, add 1 mL of 14% (w/v) boron trifluoride (BF₃) in methanol. Incubate at 60°C for another 30 minutes. This reaction converts the free fatty acids into their volatile Fatty Acid Methyl Esters (FAMEs).

-

FAME Extraction : Add 1 mL of hexane and 1 mL of saturated NaCl solution. Vortex thoroughly and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

-

GC-MS Analysis : Inject 1 µL of the hexane layer into a gas chromatograph equipped with a suitable capillary column (e.g., a polar DB-23 or non-polar DB-5ms column) and a mass spectrometer detector.

-

Data Analysis : Identify individual FAMEs based on their retention times and mass spectra compared to known standards. Quantify the relative abundance of each fatty acid by integrating the area under its corresponding chromatographic peak.

Protocol 3: Analysis of Intact Cardiolipin by LC-MS/MS

This advanced technique identifies and quantifies the specific combinations of four fatty acids on intact CL molecules.

-

Sample Preparation : Resuspend the dried total lipid extract from Protocol 1 in a suitable solvent for liquid chromatography, such as methanol/chloroform (9:1 v/v).

-

LC Separation : Inject the sample onto a liquid chromatography system. Normal-phase LC is often used to separate lipid classes, preventing ion suppression from more abundant lipids like PE. [9][10]A gradient of solvents (e.g., hexane/isopropanol/water) is used to elute the lipids.

-

MS Detection : The LC eluent is directed into an electrospray ionization (ESI) source of a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). [10]CL typically ionizes in negative mode to form doubly charged ions [M-2H]²⁻. [9]4. Tandem MS (MS/MS) : For structural confirmation, the mass spectrometer isolates a specific [M-2H]²⁻ ion of interest and fragments it. The resulting fragment ions reveal the identities of the individual acyl chains. [11][12]5. Data Analysis : Identify CL molecular species by their accurate mass and characteristic fragmentation patterns. Quantification is achieved by integrating the area of the extracted ion chromatogram for each species.

Conclusion

The fatty acid composition of E. coli cardiolipin is a complex and dynamic feature of its cell membrane, critical for adaptation and survival. Its unique profile, rich in saturated, monounsaturated, and cyclopropane fatty acids, is tightly regulated in response to growth phase and environmental stress. For researchers, a detailed understanding of this composition provides insights into membrane biophysics and bacterial physiology. For drug development professionals, the enzymes involved in CL biosynthesis and remodeling represent promising targets for novel antibiotics that disrupt the integrity and function of the bacterial membrane. The analytical workflows detailed herein provide a robust framework for investigating this essential bacterial phospholipid.

References

-

Romantsov, T., et al. (2009). Discovery of a cardiolipin synthase utilizing phosphatidylethanolamine and phosphatidylglycerol as substrates. Proceedings of the National Academy of Sciences, 106(35), 14892-14897. [Link]

-

Tuller, G., et al. (1998). CLS1, a gene required for cardiolipin synthesis in Saccharomyces cerevisiae. FEBS Letters, 421(1), 15-18. [Link]

-

Lannoo, N., & Van der Meeren, P. (2012). Specific extraction of bacterial cardiolipin from sporulating Bacillus subtilis. Analytical Biochemistry, 421(2), 727-729. [Link]

-

Il-Hwan, K., et al. (2011). Lipid Compositions in Escherichia coli and Bacillus subtilis During Growth as Determined by MALDI-TOF and TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 22(8), 1399-1407. [Link]

-

PubChem. (n.d.). cardiolipin biosynthesis. PubChem Pathway. [Link]

-

Tan, B. K., et al. (2012). Rcs Phosphorelay Activation in Cardiolipin-Deficient Escherichia coli Reduces Biofilm Formation. Journal of Bacteriology, 194(12), 3094-3103. [Link]

-

Dowhan, W. (2009). Lipid-Dependent Membrane Protein Topogenesis. ResearchGate. [Link]

-

Le-Mar, T., et al. (2020). Lipid analysis of E. coli extract. ResearchGate. [Link]

-

Romantsov, T., et al. (2007). Cardiolipin and the osmotic stress responses of bacteria. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1768(7), 1937-1949. [Link]

-

Kim, S. A., et al. (2004). Structural analysis of lipid A from Escherichia coli O157:H7:K- using thin-layer chromatography and ion-trap mass spectrometry. Rapid Communications in Mass Spectrometry, 18(9), 984-990. [Link]

-

Nishijima, M., et al. (1988). Composition of cardiolipin molecular species in Escherichia coli. Journal of Bacteriology, 170(2), 1047-1051. [Link]

- Li, Y., et al. (2018). Methods for lipid extraction and identification of microbes using same via mass spectrometry.

-

Li, Y., et al. (2022). Rapid Characterization of Bacterial Lipids with Ambient Ionization Mass Spectrometry for Species Differentiation. Molecules, 27(9), 2712. [Link]

-

Gold, V. A., et al. (2010). The action of cardiolipin on the bacterial translocon. Proceedings of the National Academy of Sciences, 107(22), 10044-10049. [Link]

-

Wikipedia. (n.d.). Cardiolipin. Wikipedia. [Link]

-

Sohlenkamp, C., & Geiger, O. (2016). Bacterial membrane lipids: diversity in structures and pathways. FEMS Microbiology Reviews, 40(1), 133-159. [Link]

-

Garrett, T. A., et al. (2012). Quantification of cardiolipin molecular species in Escherichia coli lipid extracts using liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 26(20), 2379-2386. [Link]

-

Kumar, P., & Surolia, A. (2013). Isolation, purification and characterization of Cardiolipin synthase from Mycobacterium phlei. BMC Biochemistry, 14, 19. [Link]

-

Kito, M., et al. (1972). Differences in fatty acid composition among phosphatidylethanolamine, phosphatidylglycerol and cardiolipin of Escherichia coli. Biochimica et Biophysica Acta (BBA) - Lipids and Lipid Metabolism, 260(3), 475-478. [Link]

-

Serricchio, M., & Bütikofer, P. (2014). An essential bacterial-type cardiolipin synthase mediates cardiolipin formation in a eukaryote. Proceedings of the National Academy of Sciences, 111(48), 17137-17142. [Link]

-

Gray, G. M. (1964). THE FATTY-ACID COMPOSITION OF THE CARDIOLIPINS OF RAT-LIVER MITOCHONDRIA AND OX-HEART MITOCHONDRIA. Biochimica et Biophysica Acta, 84, 35-40. [Link]

-

Mejia, E. M., et al. (2022). Advances in methods to analyse cardiolipin and their clinical applications. Clinica Chimica Acta, 537, 7-18. [Link]

-

Hsu, F. F., et al. (2006). Characterization of cardiolipin from Escherichia coli by electrospray ionization with multiple stage quadrupole ion-trap mass spectrometric analysis of [M-2H+Na]- ions. Journal of the American Society for Mass Spectrometry, 17(3), 398-406. [Link]

-

Cho, Y., et al. (2023). Regulation of Bacterial Two-Component Systems by Cardiolipin. Infection and Immunity, 91(5), e00004-23. [Link]

-

Hsu, F. F., et al. (2006). Characterization of Cardiolipin from Escherichia coli by Electrospray Ionization with Multiple Stage Quadrupole Ion-Trap Mass Spectrometric Analysis of [M − 2H + Na]−. Journal of the American Society for Mass Spectrometry, 17(3), 398–406. [Link]

-

Smaal, E. B., et al. (1985). Isolation and purification of cardiolipin from beef heart. Journal of Lipid Research, 26(5), 634-637. [Link]

-

Cho, Y., et al. (2023). Regulation of Bacterial Two-Component Systems by Cardiolipin. Infection and Immunity, 91(5), e0000423. [Link]

-

LIPID MAPS. (n.d.). Fatty Acid Mass Spectrometry Protocol. LIPID MAPS. [Link]

Sources

- 1. Cardiolipin - Wikipedia [en.wikipedia.org]

- 2. Discovery of a cardiolipin synthase utilizing phosphatidylethanolamine and phosphatidylglycerol as substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cardiolipin and the osmotic stress responses of bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. cardiolipin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Composition of cardiolipin molecular species in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 8. lipidmaps.org [lipidmaps.org]

- 9. Quantification of cardiolipin molecular species in Escherichia coli lipid extracts using liquid chromatography/electrospray ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. scienceopen.com [scienceopen.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Characterization of Cardiolipin from Escherichia coli by Electrospray Ionization with Multiple Stage Quadrupole Ion-Trap Mass Spectrometric Analysis of [M − 2H + Na]− ions - PMC [pmc.ncbi.nlm.nih.gov]

The Geometric Imperative: Cardiolipin’s Role in Bacterial Membrane Curvature

A Technical Guide for Researchers and Drug Development Professionals Authored from the desk of a Senior Application Scientist

In the pursuit of novel antimicrobial targets, the bacterial cell envelope remains our most critical frontier. Historically, we have viewed the bacterial inner membrane as a passive, fluid mosaic solvent for proteins. However, modern biophysics reveals a highly organized, structurally responsive matrix. At the heart of this spatial organization is cardiolipin (CL) , a unique anionic phospholipid that acts as a thermodynamic beacon, linking physical membrane geometry to critical biological functions like cell division, osmotic stress response, and virulence.

This whitepaper synthesizes the biophysical mechanisms, quantitative dynamics, and self-validating experimental methodologies required to study cardiolipin microdomains. By understanding the causality behind CL’s curvature-sensing properties, drug development professionals can exploit these lipid microdomains as structural vulnerabilities in multidrug-resistant pathogens.

The Biophysics of Curvature-Mediated Microphase Separation

To understand why cardiolipin localizes to the poles and septa of rod-shaped bacteria (such as Escherichia coli and Bacillus subtilis), we must examine the thermodynamics of its molecular architecture.

Unlike standard cylindrical lipids (e.g., phosphatidylglycerol), cardiolipin possesses a unique dimeric structure: two phosphatidyl moieties linked by a central glycerol backbone, resulting in a small headgroup and four bulky acyl chains. This creates a pronounced conical shape , endowing the lipid with a high intrinsic negative curvature.

When conical lipids are forced into the relatively flat cylindrical midsection of a bacterial cell, they experience "curvature frustration"—a high-energy state. As demonstrated by , the rigid peptidoglycan cell wall osmotically pins the plasma membrane, constraining its geometry. To minimize the bending energy of the membrane, cardiolipin molecules undergo curvature-mediated microphase separation . They spontaneously aggregate into finite-sized clusters (microdomains) that migrate to the highly negatively curved regions of the cell: the poles and the division septum.

These microdomains are not mere structural artifacts; they act as biochemical scaffolds. Proteins such as the osmosensor ProP, the mechanosensitive channel MscS, and the division-plane determinant MinD preferentially partition into these CL-rich domains, effectively using the lipid's physical geometry as a localization cue.

Thermodynamic mechanism of cardiolipin microdomain formation and polar protein recruitment.

Quantitative Lipid Dynamics

To design assays targeting these domains, one must understand the quantitative parameters that govern lipid sorting. Below is a summary of the key biophysical properties of the primary E. coli inner membrane lipids.

| Lipid Species | Molecular Shape | Intrinsic Curvature ( | Membrane Abundance | Cellular Localization | Key Recruited Proteins |

| Cardiolipin (CL) | Conical (Small head, 4 acyl chains) | Negative (~ -1 to -5 nm | 5% - 10% | Poles, Septum | ProP, MscS, MinD, DivIVA |

| Phosphatidylethanolamine (PE) | Truncated Cone | Slightly Negative | 70% - 80% | Uniformly distributed | - |

| Phosphatidylglycerol (PG) | Cylindrical | Near Zero (Flat) | 20% - 25% | Uniformly distributed | - |

Note: As established by , there is a critical concentration threshold for CL. If CL levels drop below ~3%, microdomains fail to form, and polar protein localization is severely disrupted.

Experimental Methodologies: Self-Validating Systems

In my experience designing assays for antimicrobial targets, simply observing polar localization is insufficient. We must decouple intrinsic curvature preference from protein-mediated tethering. The following protocols are designed as self-validating systems , embedding causality and rigorous controls into every step.

Protocol 1: In Vivo Visualization of CL Microdomains

This protocol utilizes 10-N-nonyl acridine orange (NAO) to visualize CL domains in vivo, as pioneered by .

Causality & Rationale: Why NAO? NAO binds specifically to the dimeric structure of cardiolipin. The assay's self-validation relies on a concentration-dependent excimer formation. When NAO molecules are forced into close proximity within a dense CL microdomain, their emission shifts from green (~525 nm) to red (~640 nm). This spectral shift guarantees that you are observing a clustered microdomain, not diffuse background binding.

Step-by-Step Workflow:

-

Strain Preparation: Culture wild-type E. coli and a

triple-knockout strain (mandatory negative control) in LB medium to mid-exponential phase (OD600 ~0.5). -

Dye Incubation: Add NAO to a final concentration of 100 nM. Crucial: Do not exceed 200 nM, as higher concentrations disrupt membrane potential and yield artifactual clustering.

-

Incubation: Incubate in the dark at 37°C for 20 minutes to allow membrane intercalation.

-

Washing: Centrifuge at 4,000 x g for 5 minutes. Resuspend the pellet in fresh, dye-free M9 minimal medium to remove unbound fluorophore.

-

Imaging: Mount cells on a 1% agarose pad. Image using epifluorescence microscopy.

-

Validation: Compare the WT (red polar clusters) against the

mutant (diffuse green fluorescence, no red clusters). The absence of red polar foci in the knockout definitively proves CL-dependence.

Protocol 2: Geometric Manipulation via Microchambers

Correlating geometry with lipid localization in vivo is confounded by concurrent biological processes (e.g., active cell division). To isolate physical geometry as the independent variable, we use the microchamber assay developed by .

Causality & Rationale: By generating spheroplasts (removing the rigid peptidoglycan wall), we uncouple the plasma membrane from its natural constraints. Forcing these pliable spheroplasts into custom-molded PDMS microchambers allows us to artificially impose specific radii of curvature. If CL localizes to the artificially curved regions, we definitively prove that curvature sensing is a thermodynamic property of the lipid itself, independent of bacterial cell cycle proteins.

Step-by-Step Workflow:

-

Spheroplast Generation: Treat E. coli cells expressing YFP-MinD with lysozyme (100 μg/mL) and EDTA (5 mM) in a hypertonic buffer (0.8 M sucrose). This strips the peptidoglycan while preventing osmotic lysis.

-

Microchamber Fabrication: Cast Polydimethylsiloxane (PDMS) over a silicon master to create microchambers with defined geometries (e.g., sinusoidal waves or sharp corners).

-

Confinement: Pipette the spheroplast suspension onto the PDMS mold. Seal with a glass coverslip, forcing the spheroplasts to deform and adopt the shape of the microchambers.

-

Labeling: Introduce NAO (for CL) into the microfluidic setup.

-

Quantitative Microscopy: Capture images in both the YFP (MinD) and NAO (CL) channels.

-

Validation: Analyze colocalization. You will observe that CL and YFP-MinD spontaneously co-localize exclusively at the regions of highest negative curvature imposed by the PDMS mold, validating the curvature-driven recruitment mechanism.

Step-by-step workflow for manipulating bacterial membrane curvature using microchambers.

Translational Implications for Drug Development

For drug development professionals, the localization of cardiolipin is not merely an academic curiosity; it is a highly conserved, structurally vital target. Because CL microdomains are essential for the proper localization of the divisome (e.g., MinD, FtsZ tethering) and virulence factors (e.g., IcsA in Shigella flexneri), disrupting these domains offers a novel mechanism of action for antibiotics.

Small molecules or antimicrobial peptides that either (A) bind specifically to CL, preventing protein recruitment, or (B) alter the intrinsic curvature of the membrane to dissolve these microdomains, can effectively halt bacterial cell division and attenuate virulence without directly targeting a specific protein. This lipid-centric approach significantly raises the barrier to the development of antimicrobial resistance, as bacteria cannot easily mutate the fundamental thermodynamic properties of their membrane lipids.

References

-

Huang KC, Mukhopadhyay R, Wingreen NS. "A curvature-mediated mechanism for localization of lipids to bacterial poles." PLoS Computational Biology, 2006. URL:[Link]

-

Renner LD, Weibel DB. "Cardiolipin microdomains localize to negatively curved regions of Escherichia coli membranes." Proceedings of the National Academy of Sciences, 2011. URL:[Link]

-

Mukhopadhyay R, Huang KC, Wingreen NS. "Lipid localization in bacterial cells through curvature-mediated microphase separation." Biophysical Journal, 2008. URL:[Link]

-

Mileykovskaya E, Dowhan W. "Visualization of phospholipid domains in Escherichia coli by using the cardiolipin-specific fluorescent dye 10-N-nonyl acridine orange." Journal of Bacteriology, 2000. URL:[Link]

The Anionic Lipid Properties of Cardiolipin Disodium Salt: A Technical Guide to Biophysical Mechanisms and Experimental Workflows

Executive Summary

Cardiolipin (CL) is a signature phospholipid of the inner mitochondrial membrane, characterized by its unique dimeric architecture. In biophysical and pharmaceutical research, it is most commonly utilized in its stabilized disodium salt form. Understanding the precise anionic properties of this lipid is not merely an academic exercise; it is the fundamental basis for its role in mitochondrial bioenergetics, apoptotic signaling, and targeted drug delivery. This whitepaper synthesizes the physicochemical properties of cardiolipin disodium salt, elucidates its electrostatic interactions with peripheral membrane proteins, and provides field-proven, self-validating experimental workflows for researchers and drug development professionals.

Molecular Architecture & The pKa Debate

Cardiolipin (1,3-bis(sn-3’-phosphatidyl)-sn-glycerol) possesses a highly unusual structure: two phosphatidyl moieties linked by a central glycerol backbone, resulting in four acyl chains and a two-phosphate headgroup.

In the commercially available cardiolipin disodium salt form, the two negative charges of the phosphate groups are neutralized by two sodium cations (

Historically, the ionization behavior of CL was highly controversial. Early models suggested a massive disparity between the two dissociation constants (

Causality Insight: The dianionic nature of CL at physiological pH is the primary driver for its high localized negative charge density. Coupled with its small headgroup cross-sectional area relative to its bulky four-acyl-chain tail, CL adopts a conical geometry. This geometry induces negative membrane curvature and creates highly electronegative nanodomains that act as electrostatic traps for cationic mitochondrial proteins.

Biophysical Implications: The Cytochrome c Interaction

The most critical functional consequence of cardiolipin's dianionic state is its interaction with Cytochrome c (Cyt c). Native Cyt c is a highly water-soluble electron carrier with a net positive charge (+9 at pH 7.4).

The interaction follows a precise mechanistic sequence:

-

Electrostatic Tethering: The cationic residues of Cyt c (specifically the L-site) are strongly attracted to the dianionic phosphate headgroups of CL.

-

Hydrophobic Insertion: The electrostatic proximity allows one or more of CL's acyl chains to slip out of the lipid bilayer and insert into the hydrophobic cavity of Cyt c.

-

Conformational Unfolding: This lipid insertion disrupts the native protein fold, causing the axial ligand Methionine 80 (Met80) to dissociate from the heme iron[3].

-

Peroxidase Activation: The dissociation of Met80 opens the 6th coordination site of the heme iron, converting Cyt c from an electron carrier into a potent peroxidase. In the presence of reactive oxygen species (ROS), this complex oxidizes adjacent cardiolipin molecules, leading to pore formation and the release of pro-apoptotic factors[4].

Fig 1. Mechanistic pathway of cardiolipin-driven cytochrome c peroxidase activation and apoptosis.

Experimental Workflows: Self-Validating Protocols

To study these interactions in vitro, researchers must utilize model membrane systems. Below are field-proven methodologies designed with built-in validation checkpoints to ensure data integrity.

Protocol 1: Preparation of Cardiolipin-Enriched Large Unilamellar Vesicles (LUVs)

Because cardiolipin contains multiple unsaturated bonds (e.g., tetraoleoyl cardiolipin, TOCL), it is highly susceptible to auto-oxidation. This protocol minimizes oxidative degradation while ensuring uniform vesicle sizing[5].

Step-by-Step Methodology:

-

Lipid Mixing: Combine 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) and Cardiolipin Disodium Salt (e.g., 80:20 molar ratio) in chloroform.

-

Film Formation: Dry the lipid mixture under a gentle stream of Nitrogen (

) gas. Causality: -

Vacuum Desiccation: Place the film under a high vacuum for

2 hours. Causality: Removes trace chloroform. Residual solvent alters lipid packing parameters and artificially increases membrane fluidity. -

Hydration: Hydrate the film with a degassed experimental buffer (e.g., 10 mM HEPES, 150 mM NaCl, 100

M DTPA, pH 7.4) to a 1-5 mM lipid concentration. Causality: DTPA chelates trace transition metals that catalyze lipid peroxidation[6]. -

Extrusion: Pass the multilamellar suspension through a 100 nm polycarbonate membrane 11-21 times using a mini-extruder. Causality: An odd number of passes ensures the final extrudate ends up in the clean destination syringe, preventing contamination by unextruded large vesicles.

Validation Checkpoint: Perform Dynamic Light Scattering (DLS) and Zeta Potential analysis. A successful preparation will yield a Polydispersity Index (PDI) < 0.1 (confirming uniform LUVs) and a highly negative Zeta potential (confirming the surface orientation of the dianionic CL).

Fig 2. Self-validating workflow for the preparation of cardiolipin-enriched unilamellar vesicles.

Protocol 2: Cytochrome c Peroxidase Activity Assay

To functionally verify the interaction between Cyt c and the CL-LUVs, a peroxidase assay using a chromogenic substrate (e.g., guaiacol) is employed.

Step-by-Step Methodology:

-

Complex Formation: Incubate 5

M native horse heart Cyt c with 50 -

Substrate Addition: Add 10 mM guaiacol to the cuvette.

-

Reaction Initiation: Rapidly inject 5 mM

into the mixture. -

Kinetic Monitoring: Monitor the absorbance at 470 nm (formation of tetraguaiacol) over 5 minutes.

Validation Checkpoint: Before adding

, take a UV-Vis spectrum of the Cyt c / CL-LUV mixture. Native Cyt c has a sharp Soret band at ~410 nm. Upon binding CL and unfolding, this band broadens and blue-shifts to ~406 nm. If this shift is absent, the electrostatic binding has failed (often due to excessively high ionic strength in the buffer masking the dianionic charges).

Quantitative Data Summaries

Table 1: Physicochemical Properties of Cardiolipin Disodium Salt (TOCL variant)

| Parameter | Value / Characteristic | Biological / Experimental Implication |

| Molecular Weight | ~1501.96 g/mol (TOCL Disodium) | Requires precise molarity calculations for liposome ratios. |

| Charge at pH 7.4 | -2 (Dianionic) | Drives intense electrostatic recruitment of cationic targets. |

| ~2.15 / ~3.2 | Remains fully ionized across all physiological pH gradients. | |

| Phase Transition ( | <-15 °C (for unsaturated acyls) | Forms highly fluid, liquid-crystalline bilayers at room temp. |

| Molecular Shape | Conical | Induces high negative curvature; destabilizes flat bilayers. |

Table 2: Cytochrome c Binding & Kinetic Parameters

| State of Cytochrome c | Met80-Heme Ligation | Peroxidase Activity ( | Primary Biological Role |

| Aqueous / Native | Intact | Negligible | Electron Transport Chain (ETC) |

| Bound to PC Liposomes | Intact | Negligible | Transient membrane association |

| Bound to CL Liposomes | Dissociated (Unfolded) | High | Apoptotic lipid peroxidation |

Drug Development Implications

The unique anionic properties of cardiolipin disodium salt make it a prime target and tool in modern pharmacotherapeutics:

-

Mitochondrial Targeted Therapeutics: Drugs like Elamipretide (SS-31) are specifically designed to target the dianionic headgroup of CL. By binding to CL, these compounds stabilize the inner mitochondrial membrane, prevent the pathogenic unfolding of Cytochrome c, and halt the peroxidase-driven apoptotic cascade.

-

Liposomal Formulations: Cardiolipin disodium salt is frequently incorporated into synthetic liposomes to mimic mitochondrial membranes for in vitro assay development, or historically utilized as a specialized anionic lipid component in lipid nanoparticles (LNPs) to modulate surface charge and improve the encapsulation efficiency of cationic active pharmaceutical ingredients (APIs).

References

-

The ionization properties of cardiolipin and its variants in model bilayers Biochimica et Biophysica Acta (BBA) - Biomembranes[Link]

-

Ionization Constants pKa of Cardiolipin PLOS One[Link]

-

Cytochrome c causes pore formation in cardiolipin-containing membranes Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Conformational properties of cardiolipin-bound cytochrome c Proceedings of the National Academy of Sciences (PNAS)[Link]

-

Impact of Antioxidants on Cardiolipin Oxidation in Liposomes Free Radical Research / SciSpace[Link]

-

Lipid loss and compositional change during preparation of liposomes by common biophysical methods National Institutes of Health (NIH)[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. The ionization properties of cardiolipin and its variants in model bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Cytochrome c causes pore formation in cardiolipin-containing membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lipid loss and compositional change during preparation of liposomes by common biophysical methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

Technical Guide: Characterizing Cationic AMP Interactions with Cardiolipin-Enriched Domains

Executive Summary

This technical guide addresses the biophysical characterization of Cationic Antimicrobial Peptides (AMPs) and their specific interactions with Cardiolipin (CL) . Unlike standard anionic lipids (e.g., PG), cardiolipin possesses a unique dimeric structure (four acyl chains, two phosphates) and intrinsic negative curvature, acting as both a high-affinity "sink" for cationic peptides and a structural modulator of bacterial membranes.

For drug development professionals, understanding this interaction is critical. CL sequestration can drive bacterial death not merely through pore formation, but by delocalizing essential membrane proteins (e.g., MurG, MreB) and disrupting the respiratory chain. This guide outlines the mechanistic theory and provides self-validating protocols for quantifying these interactions.

Mechanistic Foundations: The "Anionic Trap" & Phase Separation

The Electrostatic & Structural Interface

Cationic AMPs (typically +2 to +9 charge) are initially attracted to the bacterial surface by Coulombic forces. However, CL presents a unique target due to its inverted conical shape .[1]

-

Electrostatics: CL carries a net charge of -2. Its high charge density creates a strong attractive potential, often sequestering AMPs from the bulk phase.

-

Curvature Strain: AMPs often induce positive curvature (micellization), while CL stabilizes negative curvature. This antagonism can lead to "arrested" fusion or specific pore geometries.

Lipid Clustering and Domain Formation

A critical, often overlooked mechanism is AMP-induced phase separation . Upon binding, polycationic peptides can cross-link CL molecules, pulling them out of the bulk lipid mix (segregation).

-

Consequence: This creates CL-rich domains (rigid patches) and CL-depleted regions (leaky defects).

-

Biological Impact: Bacterial cell division proteins (e.g., MinD, MreB) rely on CL domains at the poles/septum. AMP-induced clustering mislocalizes these proteins, halting replication without necessarily lysing the cell.

Figure 1: The Cardiolipin Clustering Cascade. Cationic peptides induce lateral segregation of cardiolipin, leading to dual toxicity: membrane defects and metabolic disruption.

Strategic Experimental Workflows

To rigorously characterize these interactions, we employ a "Triad of Validation": Biomimetic Modeling , Thermodynamic Profiling , and Functional Leakage .

Protocol A: Biomimetic LUV Preparation (The Substrate)

Why: Simple PC/PG vesicles fail to mimic the mechanical stress of bacterial inner membranes. We use PE/PG/CL mixtures to replicate the H-bonding network and curvature stress.

Reagents: POPE (neutral, conical), POPG (anionic), TOCL (Tetraoleoyl Cardiolipin). Standard Ratio: POPE:POPG:TOCL (70:20:10) mimics E. coli inner membrane.

-

Film Formation: Dissolve lipids in Chloroform/Methanol (2:1). Dry under N2 stream, then vacuum desiccate for >4 hours to remove trace solvent (critical to prevent artificial leakage).

-

Hydration: Hydrate film with buffer (10 mM HEPES, 150 mM NaCl, pH 7.4) to 10 mM lipid concentration.[2] Vortex vigorously for 30 mins.

-

Freeze-Thaw: Subject suspension to 5 cycles of liquid nitrogen freezing and 45°C water bath thawing. Purpose: Equilibrium of inner/outer leaflets.

-

Extrusion: Pass 11-21 times through a 100 nm polycarbonate filter using a mini-extruder.

-

QC: Verify size via Dynamic Light Scattering (DLS). Target PDI < 0.1.

Protocol B: Isothermal Titration Calorimetry (ITC) (The Binding Driver)

Why: ITC distinguishes between simple surface adsorption (entropic) and specific pore formation/clustering (enthalpic).

Setup:

-

Cell: 200 µL Lipid LUVs (1-5 mM).

-

Syringe: 20-50 µM Peptide (ensure peptide is 10-20x more dilute than lipid to measure partitioning, or reverse for saturation). Note: For AMPs, usually Peptide into Lipid (P-into-L) or Lipid into Peptide (L-into-P) is chosen based on solubility.

-

Standard Mode: Lipid into Peptide (L-into-P) is often preferred to avoid peptide aggregation in the syringe.

Workflow:

-

Load 20 µM Peptide in the cell.

-

Inject 10 mM LUVs (2 µL injections, 20-30 injections).

-

Analysis: Fit to a "Surface Partition Model" (Gouy-Chapman theory) rather than a simple 1:1 binding model, as local charge accumulation matters.

Protocol C: Calcein Leakage Assay (The Functional Output)

Why: Determines if binding leads to actual bilayer disruption.

-

Entrapment: Prepare LUVs (as in Protocol A) in the presence of 70 mM Calcein (self-quenching concentration).

-

Purification: Remove free calcein via Size Exclusion Chromatography (Sephadex G-50). Elute with iso-osmotic buffer (critical to prevent osmotic bursting).

-

Assay:

-

Calculation: % Leakage =

.

Figure 2: Integrated Biophysical Characterization Workflow. From lipid film to mechanistic insight.

Data Interpretation & Causality

When analyzing data, use the following matrix to categorize the AMP's mode of action regarding Cardiolipin.

| Observation | Interpretation | Mechanistic Cause |

| High Binding (ITC) + Low Leakage | Sequestration/Clustering | Peptide binds CL tightly, forming rigid domains without puncturing the bilayer. Likely toxic via protein delocalization. |

| High Binding + High Leakage | Pore Formation | Peptide utilizes electrostatic attraction to insert and form toroidal or barrel-stave pores. |

| Sigmoidal Leakage Kinetics | Cooperative Insertion | A threshold concentration is required to overcome the "activation energy" of insertion into the CL-stabilized interface. |

| Endothermic Binding ( | Entropically Driven | Interaction is driven by the release of counter-ions and water (Hydrophobic effect/Electrostatics). Common for surface adsorption. |

Case Study Insight: Daptomycin vs. Magainin

-

Magainin: Typically induces leakage. CL may inhibit this activity by trapping the peptide in a non-productive surface state [1].

-

Daptomycin: Requires Calcium and PG/CL. It causes membrane curvature changes and clustering, leading to depolarization without necessarily forming large pores [2].

References

-

Could Cardiolipin Protect Membranes against the Action of Certain Antimicrobial Peptides? Aurein 1.2, a Case Study. Source: ACS Omega (2018). URL:[Link]

-

Targeting Bacterial Cardiolipin Enriched Microdomains: An Antimicrobial Strategy Used by Amphiphilic Aminoglycoside Antibiotics. Source: Scientific Reports (2017). URL:[Link]

-

Thermodynamics of Lipid–Peptide Interactions. Source: Biochimica et Biophysica Acta (BBA) - Biomembranes (2004).[5] URL:[Link]

-

Cardiolipin Strongly Inhibits the Leakage Activity of the Short Antimicrobial Peptide ATRA-1. Source:[1] Membranes (2023).[6] URL:[Link]

-

Interaction of Cationic Antimicrobial Peptides with Model Membranes. Source: Journal of Biological Chemistry (2001). URL:[Link]

Sources

- 1. Cardiolipin Strongly Inhibits the Leakage Activity of the Short Antimicrobial Peptide ATRA-1 in Comparison to LL-37, in Model Membranes Mimicking the Lipid Composition of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unito.it [iris.unito.it]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Thermodynamics of Lipid Interactions with Cell-Penetrating Peptides - 每日生物评论 [bio-review.com]

- 5. Thermodynamics of lipid-peptide interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. cyberleninka.ru [cyberleninka.ru]

A Comprehensive Technical Guide to the Critical Micelle Concentration of Cardiolipin Disodium Salt

This guide provides an in-depth exploration of the critical micelle concentration (CMC) of cardiolipin disodium salt, a pivotal parameter for researchers and professionals in drug development and mitochondrial biology. We will delve into the unique structural characteristics of cardiolipin, the factors influencing its self-assembly into micelles, and the established methodologies for determining its CMC. This document is designed to bridge theoretical understanding with practical application, offering field-proven insights and detailed experimental protocols.

Introduction to Cardiolipin: A Unique Mitochondrial Phospholipid

Cardiolipin (CL) is a structurally unique dimeric phospholipid that is almost exclusively found in the inner mitochondrial membrane, where it can constitute up to 20% of the total lipid composition.[1] First isolated from beef heart, its name reflects its initial source.[1] Unlike most phospholipids which have a single phosphate group and two fatty acid chains, cardiolipin possesses a dimeric structure with two phosphatidic acid moieties linked by a central glycerol backbone. This results in a molecule with four fatty acyl chains and two phosphate groups, giving it a distinctive conical shape.[2][3]

This unique structure imparts several crucial functions to cardiolipin. It is essential for maintaining the structural integrity and fluidity of the inner mitochondrial membrane, influencing the formation of cristae, the folds that increase the surface area for energy production.[4][5] Furthermore, cardiolipin plays a direct role in mitochondrial bioenergetics by interacting with and stabilizing the protein complexes of the electron transport chain, which are vital for ATP synthesis.[6][7] Alterations in cardiolipin content or structure have been linked to various pathological conditions, including cardiovascular and neurodegenerative diseases.[2][4]

The disodium salt form of cardiolipin is commonly used in research settings. The two phosphate groups give cardiolipin a net negative charge at physiological pH, allowing it to interact with various proteins and cations.[2]

Understanding the Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is a fundamental property of surfactants and amphipathic molecules like cardiolipin. It is defined as the concentration at which individual molecules (monomers) in a solution begin to spontaneously self-assemble into organized aggregates called micelles.[8][9] Below the CMC, cardiolipin molecules exist predominantly as monomers. As the concentration increases and reaches the CMC, the hydrophobic fatty acyl chains of the cardiolipin molecules aggregate to minimize their contact with the aqueous environment, while the hydrophilic phosphate head groups remain exposed to the solvent. This process is entropically driven.

The formation of micelles leads to significant changes in the physicochemical properties of the solution, such as surface tension, conductivity, and light scattering.[10][11] These changes form the basis for the experimental determination of the CMC.

Factors Influencing the CMC of Cardiolipin Disodium Salt

The CMC of cardiolipin disodium salt is not a fixed value but is influenced by a variety of intrinsic and extrinsic factors. A thorough understanding of these factors is critical for designing and interpreting experiments.

Intrinsic Molecular Properties

-

Acyl Chain Composition: The length and degree of saturation of the four fatty acyl chains significantly impact the CMC. Longer and more saturated acyl chains increase the hydrophobicity of the molecule, which generally leads to a lower CMC as the entropic penalty for solvating the hydrophobic tails is greater.[12][13] In many animal tissues, cardiolipin is enriched in linoleic acid (an 18-carbon fatty acid with two double bonds).[1]

-

Head Group Structure: The unique dimeric head group of cardiolipin, with its two phosphate groups, influences intermolecular interactions and packing within the micelle.[2]

Extrinsic Environmental Factors

-

Temperature: Temperature can have a complex effect on the CMC. Generally, for ionic surfactants, an increase in temperature can lead to a decrease in the CMC up to a certain point. However, at very high temperatures, the disruption of the structured water around the hydrophilic head groups can cause the CMC to increase.[12]

-

pH: The pH of the solution can affect the ionization state of the phosphate groups in the cardiolipin headgroup. Changes in charge can alter the electrostatic repulsion between headgroups, thereby influencing micelle formation and the CMC.[12]

-

Ionic Strength (Presence of Salts): The addition of electrolytes, such as salts, to a solution of an ionic surfactant like cardiolipin disodium salt typically lowers the CMC.[12][13] The counterions from the salt can screen the electrostatic repulsion between the negatively charged phosphate head groups, making it easier for the molecules to aggregate into micelles.[12] The presence of divalent cations like Ca2+ can induce a transition from a lamellar to a hexagonal phase in cardiolipin aggregates.[1]

The interplay of these factors necessitates that the CMC of cardiolipin disodium salt be determined under specific, well-defined experimental conditions.

Methodologies for Determining the Critical Micelle Concentration

Several established techniques can be employed to determine the CMC of cardiolipin disodium salt. The choice of method often depends on the available instrumentation, the required sensitivity, and the specific experimental conditions.

Surface Tension Measurement

This is a classic and widely used method for CMC determination.[10]

Principle:

Surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution. As the concentration of the surfactant increases, the interface becomes saturated with monomers. Beyond the CMC, the addition of more surfactant molecules results in the formation of micelles in the bulk solution, and the surface tension remains relatively constant.[8][9] The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[10]

Experimental Workflow:

Caption: Workflow for CMC determination using surface tension measurement.

Detailed Protocol:

-

Stock Solution Preparation: Accurately weigh a known amount of cardiolipin disodium salt (available as a lyophilized powder or in solution) and dissolve it in a suitable aqueous buffer to create a concentrated stock solution.[14][15][16] Ensure complete dissolution.

-

Serial Dilutions: Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC.

-

Surface Tension Measurement: Using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method), measure the surface tension of each dilution. Allow the system to equilibrate at a constant temperature before each measurement.

-

Data Analysis: Plot the measured surface tension values against the logarithm of the cardiolipin concentration. The plot will typically show two linear regions with different slopes. The intersection of these two lines corresponds to the CMC.[10]

Fluorescence Spectroscopy

This method utilizes fluorescent probes that exhibit changes in their fluorescence properties upon partitioning into the hydrophobic core of the micelles.[10]

Principle:

A hydrophobic fluorescent probe, such as pyrene, is added to the cardiolipin solutions. In the aqueous environment, the probe has a certain fluorescence intensity. When micelles form, the probe preferentially partitions into the nonpolar micellar core. This change in the microenvironment leads to a significant shift in the fluorescence emission spectrum or an increase in fluorescence intensity. The CMC is determined from the inflection point in the plot of a fluorescence parameter versus the surfactant concentration.[17]

Experimental Workflow:

Caption: Workflow for CMC determination using fluorescence spectroscopy.

Detailed Protocol:

-

Probe and Sample Preparation: Prepare a stock solution of the fluorescent probe (e.g., pyrene in a suitable organic solvent). Prepare a series of cardiolipin disodium salt dilutions in an aqueous buffer. Add a small, constant aliquot of the probe stock solution to each cardiolipin dilution.

-

Incubation: Allow the samples to incubate for a period to ensure the probe has partitioned into any micelles that have formed.

-

Fluorescence Measurement: Using a spectrofluorometer, measure the fluorescence emission of each sample. For pyrene, the ratio of the intensity of the first and third vibronic peaks (I1/I3) is often used as it is sensitive to the polarity of the probe's environment.

-

Data Analysis: Plot the selected fluorescence parameter (e.g., I1/I3 ratio for pyrene) against the cardiolipin concentration. The concentration at which a sharp change or inflection point occurs is the CMC.[10]

Other Techniques

Other methods that can be used to determine the CMC of cardiolipin disodium salt include:

-

Conductivity Measurement: This method is suitable for ionic surfactants. The conductivity of the solution changes at the CMC due to the different mobilities of the monomers and the micelles.[10]

-

Light Scattering: The formation of micelles leads to an increase in the scattering of light by the solution. The CMC can be determined from the point at which the scattered light intensity begins to increase significantly with concentration.[11]

-

Fluorescence Polarization: This technique measures the change in the polarization of fluorescence from a probe molecule as it incorporates into micelles.[11]

Data Presentation and Interpretation

For clarity and ease of comparison, quantitative data related to the CMC of cardiolipin disodium salt under different conditions should be summarized in a structured table.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Temperature (°C) | 25 | 37 | 25 |

| Buffer | 10 mM Tris, pH 7.4 | 10 mM Tris, pH 7.4 | 10 mM Tris, 150 mM NaCl, pH 7.4 |

| Acyl Chain Composition | 18:2 (Linoleic) | 18:2 (Linoleic) | 18:2 (Linoleic) |

| CMC (mM) | Value | Value | Value |

| Method | Surface Tension | Fluorescence | Surface Tension |

Note: The "Value" placeholders should be replaced with experimentally determined CMC values.

Conclusion and Future Perspectives

The critical micelle concentration of cardiolipin disodium salt is a crucial parameter that governs its self-assembly behavior in aqueous solutions. A comprehensive understanding of its CMC and the factors that influence it is essential for researchers working on mitochondrial function, drug delivery systems, and the pathophysiology of diseases linked to cardiolipin abnormalities. The methodologies outlined in this guide provide a robust framework for the accurate determination of this important physicochemical property. Future research may focus on elucidating the CMC of specific, less common cardiolipin species and exploring the behavior of cardiolipin in more complex, biologically relevant lipid mixtures.

References

-

Paradies, G., Paradies, V., Ruggiero, F. M., & Petrosillo, G. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. Cells, 8(7), 728. [Link]

-

D'Souza, K., Nzirorera, C., & Kienesberger, P. C. (2021). The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8549. [Link]

-

Chicco, A. J., & Sparagna, G. C. (2007). Role of cardiolipin alterations in mitochondrial dysfunction and disease. American Journal of Physiology-Cell Physiology, 292(1), C33-C44. [Link]

-

Avanti Polar Lipids. (2024, February 21). The Role of Cardiolipin in Mitochondrial Health and Cardiovascular Disease: Insights for Biomedical Research. Retrieved from [Link]

-

Wikipedia. (2023, December 26). Cardiolipin. Retrieved from [Link]

-

Ye, C., Shen, Z., & Greenberg, M. L. (2016). Cardiolipin, a key stabilizer of mitochondrial function, is a new therapeutic target for cardiovascular disease. Chinese Medical Journal, 129(1), 91–98. [Link]

-

Dudek, J. (2017). Role of Cardiolipin in Mitochondrial Signaling Pathways. Frontiers in Cell and Developmental Biology, 5, 90. [Link]

-

D'Souza, K., Nzirorera, C., & Kienesberger, P. C. (2021). The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases. International Journal of Molecular Sciences, 22(16), 8549. [Link]

- Sinko, P. J. (2011). Martin's Physical Pharmacy and Pharmaceutical Sciences. Lippincott Williams & Wilkins.

-

Clayton, D., & Slade, L. (2023, February 6). Advances in methods to analyse cardiolipin and their clinical applications. Analytical and Bioanalytical Chemistry, 415(1), 107-124. [Link]

-

Boyd, K. J., Alder, N. N., & May, E. R. (2018). Cardiolipin-Dependent Properties of Model Mitochondrial Membranes from Molecular Simulations. Biophysical Journal, 115(1), 119-130. [Link]

-

Biolin Scientific. (n.d.). Critical micelle concentration measurement in aggregation behaviour studies. Retrieved from [Link]

-

Szeto, H. H., Liu, S., Soong, Y. L., Wu, D., & Qi, D. (2019). Targeting High‐Density Aromatic Peptides to Cardiolipin Optimizes the Mitochondrial Membrane Potential and Inhibits Oxidative Stress. Advanced Therapeutics, 2(8), 1900044. [Link]

-

Lewis, R. N., & McElhaney, R. N. (2009). The physicochemical properties of cardiolipin bilayers and cardiolipin-containing lipid membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1788(10), 2069–2079. [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

-

Powell, G. L., & Sankaram, M. B. (1989). Polymorphic phase behavior of cardiolipin derivatives studied by phosphorus-31 NMR and x-ray diffraction. Biochemistry, 28(11), 4647–4653. [Link]

-

Wikipedia. (2023, December 1). Critical micelle concentration. Retrieved from [Link]

-

Belikova, N. A., Yanamala, N., & Kagan, V. E. (2006). Conformational Properties of Cardiolipin-Bound Cytochrome C. Biochemistry, 45(44), 13245–13254. [Link]

-

Blue Tiger Scientific. (n.d.). Cardiolipin Sodium Salt from Bovine Heart – High-Purity Lipid, 10 mg. Retrieved from [Link]

-

Holmes, A. B., & Wettenhall, R. E. H. (2009). Synthesis and biological evaluation of a novel cardiolipin affinity matrix. Organic & Biomolecular Chemistry, 7(17), 3505–3511. [Link]

- Smaal, E. B., de Kruijff, B., & de Gier, J. (1985). Isolation and purification of cardiolipin from beef heart. Journal of Lipid Research, 26(5), 634-637.

-

Agilent Technologies. (n.d.). Rapid Critical Micelle Concentration (CMC) Determination Using Fluorescence Polarization. Retrieved from [Link]

-

Yu, L., & Yu, C. A. (1999). Quantitative determination of cardiolipin in mitochondrial electron transferring complexes by silicic acid high-performance liquid chromatography. Analytical Biochemistry, 266(1), 106–111. [Link]

-

Sustarsic, E. G., Ma, T., & Lynes, M. D. (2018). Cardiolipin Synthesis in Brown and Beige Fat Mitochondria Is Essential for Systemic Energy Homeostasis. Cell Metabolism, 28(1), 159–174.e9. [Link]

-

Avanti Polar Lipids. (n.d.). Critical Micelle Concentrations (CMCs). Retrieved from [Link]

Sources

- 1. Cardiolipin - Wikipedia [en.wikipedia.org]

- 2. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 3. The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.physiology.org [journals.physiology.org]

- 8. biolinscientific.com [biolinscientific.com]

- 9. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 10. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 11. agilent.com [agilent.com]

- 12. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]

- 13. pharmacy180.com [pharmacy180.com]

- 14. 心磷脂 二钠盐 来源于牛心脏 ≥97% (TLC), 5 mg/mL in ethanol | Sigma-Aldrich [sigmaaldrich.com]

- 15. 心脂质 钠盐 来源于牛心脏 ≥97% (TLC), lyophilized powder | Sigma-Aldrich [sigmaaldrich.com]

- 16. Cardiolipin sodium salt from bovine heart 97 (TLC), lyophilized powder Diphosphatidylglycerol [sigmaaldrich.com]

- 17. avantiresearch.com [avantiresearch.com]

Methodological & Application

Application Note: Harnessing Cardiolipin Disodium Salt for Biomimetic Nanodisc Assembly

Abstract

This guide provides a comprehensive framework for the successful incorporation of cardiolipin disodium salt into phospholipid nanodiscs. We delve into the unique biochemical significance of cardiolipin, particularly its critical role in mitochondrial membrane protein function, and address the specific considerations required for its use in a self-assembly system. Detailed, field-proven protocols for nanodisc assembly, purification, and characterization are provided, designed to empower researchers in creating stable, biologically relevant membrane mimetics for structural and functional studies of challenging membrane proteins.

The Scientific Imperative: Why Use Cardiolipin?

Cardiolipin (CL) is a structurally unique diphosphatidylglycerol lipid, almost exclusively found in the inner mitochondrial membrane (IMM).[1][2][3] Its distinctive dimeric structure, featuring four acyl chains and two phosphate groups, imparts a conical shape and a net negative charge.[4] This is not a trivial distinction from common cylindrical phospholipids (e.g., POPC). This specific geometry and charge are fundamental to a vast array of mitochondrial processes:

-

Structural Integrity and Curvature: CL is crucial for maintaining the complex architecture of the IMM, particularly the cristae.[1][5]

-

Bioenergetic Hub: It directly interacts with and is essential for the optimal function and assembly of the electron transport chain (ETC) complexes and ATP synthase, often stabilizing their organization into supercomplexes.[1][2][3]

-

Protein Translocation and Activity: Many mitochondrial carrier proteins, such as the ADP/ATP carrier, require CL for proper conformation and activity.[1][5]

-

Mitochondrial Dynamics: CL is implicated in the regulation of mitochondrial fusion and fission machinery.[5]

For researchers studying membrane proteins native to this environment, recapitulating the CL-rich bilayer is not merely an optimization—it is often a prerequisite for achieving native folding, stability, and biological activity. Nanodiscs provide an ideal platform for this, offering a defined, detergent-free lipid bilayer environment that is amenable to a wide range of solution-based biophysical techniques.[6][7]

Core Principles & Special Considerations for Cardiolipin

The standard nanodisc assembly process involves the detergent-mediated self-assembly of a Membrane Scaffold Protein (MSP) belt around a patch of phospholipids.[8][9] While the fundamental process remains the same, the inclusion of anionic, cone-shaped lipids like cardiolipin requires specific attention to detail.

-

Charge Interactions: The negative charge of cardiolipin can form favorable electrostatic interactions with cationic residues on the MSP belt, which can significantly enhance the thermal and long-term stability of the resulting nanodiscs compared to those made with purely zwitterionic lipids.[10][11]

-

Lipid Packing and Ratios: The conical shape of CL can introduce packing complexities and affect membrane curvature. This means that standard lipid-to-MSP ratios may need empirical optimization. It is crucial to perform a titration to find the ratio that yields a monodisperse population of nanodiscs.[12][13]

-

Detergent Choice: Sodium cholate is a widely used and effective detergent for this process. Its concentration must be sufficient to fully solubilize the lipid mixture but must be efficiently removed to initiate self-assembly.[14] A final concentration of 20-40 mM is a common starting point.[14]

Experimental Workflow & Protocols

This section outlines a detailed, step-by-step protocol for the assembly of cardiolipin-containing nanodiscs incorporating a target membrane protein (MP).

Workflow Overview

The entire process, from component preparation to final analysis, is a sequential workflow designed to ensure quality at each stage.

Caption: Nanodisc Assembly Workflow.

Reagent Preparation

-

Cardiolipin/Phospholipid Stock Preparation:

-

Accurately weigh out powdered lipids (e.g., POPC and Cardiolipin Disodium Salt).

-

Dissolve lipids in chloroform in a glass vial to a final concentration of 10-20 mg/mL. For a 20% cardiolipin mixture, combine appropriate volumes of individual lipid stocks.

-

Expert Insight: Chloroform is an effective solvent. Ensure you are working in a chemical fume hood with appropriate personal protective equipment.

-

-

Membrane Scaffold Protein (MSP) Purification:

-

Express and purify your chosen MSP variant (e.g., MSP1D1 or MSP1E3D1) according to established protocols, typically involving affinity chromatography.[14]

-

Dialyze the purified MSP into a detergent-free buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.5 mM EDTA) and concentrate to ~5-10 mg/mL.

-

-

Target Membrane Protein (MP) Preparation:

-

Purify your target MP in a suitable detergent (e.g., DDM, LDAO). The protein must be stable and monodisperse in the chosen detergent prior to reconstitution.[8]

-

Nanodisc Assembly Protocol

This protocol is optimized for a ~1 mL final assembly volume.

-

Create Lipid Film:

-

In a glass test tube, add the desired amount of the cardiolipin/POPC chloroform stock.

-

Dry the lipid stock under a gentle stream of nitrogen gas while rotating the tube to form a thin, even film on the bottom.

-

Place the tube under a high vacuum for at least 2 hours (preferably overnight) to remove all residual chloroform.

-

-

Solubilize Lipid Film:

-

Prepare a reconstitution buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NaCl).

-

Add reconstitution buffer containing a high concentration of sodium cholate (e.g., 100 mM) to the dried lipid film. The final molar ratio of cholate-to-lipid should be at least 2:1.[12]

-

Vortex and sonicate in a bath sonicator until the solution is completely clear, indicating full solubilization of the lipids into micelles.[8]

-

-

Assemble the Reaction:

-

In a new tube, combine the components in the following order: reconstitution buffer, purified MSP, detergent-solubilized target MP, and finally the solubilized lipid mixture.

-

Refer to the table below for typical starting molar ratios. It is critical to perform a titration of the lipid:MSP ratio to find the optimal condition for your specific lipid mix and protein.[12][13]

-

Ensure the final sodium cholate concentration is between 20-40 mM.[14]

-

Incubate the mixture at a temperature appropriate for the lipid phase transition for 1-2 hours with gentle rotation.[8]

-

| Component | Recommended Molar Ratio (vs. MSP Dimer) | Notes |

| Lipid (Total) | 80:1 to 140:1 | For MSP1D1, start with ~100 lipids per MSP monomer. Titration is essential.[15] |

| Cardiolipin | 10-30% of Total Lipid | Mimics physiological concentrations in the IMM. |

| Target MP | 1:2 to 1:5 (MP:MSP Dimer) | Aim for monomeric incorporation of the target protein into the nanodisc.[15] |

| MSP (Monomer) | 2 | Two MSPs form the nanodisc belt. |

Table 1: Recommended Starting Ratios for Nanodisc Assembly.

-

Initiate Self-Assembly via Detergent Removal:

Purification and Quality Control

-

Initial Purification:

-

Carefully remove the assembly mixture from the Bio-Beads with a syringe.

-

If your target MP has an affinity tag (e.g., His-tag), perform affinity chromatography to separate nanodiscs containing your protein from "empty" nanodiscs.

-

-

Size Exclusion Chromatography (SEC):

-

This is the most critical QC step. Load the purified sample onto a suitable SEC column (e.g., Superdex 200 10/300 GL).[12]

-

A successful assembly will result in a sharp, monodisperse peak at an elution volume corresponding to the assembled nanodisc. The presence of aggregation (eluting in the void volume) or free protein indicates a suboptimal assembly.[12]

-

Collect fractions across the main peak for further analysis.

-

Characterization of Cardiolipin-Containing Nanodiscs

Validating the integrity and composition of the final product is a non-negotiable step for trustworthy downstream experiments.

Caption: Molecular Organization of a Nanodisc.

-

SDS-PAGE: Analyze fractions from the SEC peak. A successful reconstitution will show clear bands for both the MSP and the target membrane protein, confirming their co-elution as a single complex.

-

Dynamic Light Scattering (DLS): DLS provides a rapid assessment of the hydrodynamic radius and polydispersity of the nanodisc population.[17] A monomodal peak with low polydispersity (<20%) is indicative of a high-quality, homogenous sample.

-

Negative-Stain Transmission Electron Microscopy (TEM): For direct visualization, TEM can confirm the discoidal shape and size of the assembled nanodiscs.[18]

| Technique | Parameter Measured | Expected Result for High-Quality Prep |

| SEC | Elution Profile | Single, symmetric peak at expected volume |

| SDS-PAGE | Protein Composition | Co-elution of MSP and Target MP bands |

| DLS | Hydrodynamic Radius & Polydispersity | Monomodal peak, diameter ~10-13 nm, PDI < 20% |

| TEM | Morphology & Size | Homogenous population of discoidal particles |

Table 2: Key Characterization Metrics.

Conclusion

The successful incorporation of cardiolipin into nanodiscs creates a powerful tool for the study of mitochondrial membrane proteins. By providing a more native-like lipid environment, these biomimetic platforms enhance the probability of maintaining the structural integrity and functional activity of the reconstituted protein. The key to success lies in understanding the unique properties of cardiolipin and applying a rigorous, empirical approach to protocol optimization, particularly in determining the ideal component ratios. The self-validating workflow presented here, combining optimized assembly with multi-modal characterization, provides a robust foundation for advancing research in this critical area of cell biology and drug development.

References

-

Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. Cells, 8(7), 728. Available at: [Link]

-

D'Souza, K., & Epand, R. M. (2024). The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases. International Journal of Molecular Sciences, 25(7), 3893. Available at: [Link]

-

Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. PubMed, 31315173. Available at: [Link]

-

Paradies, G., et al. (2019). Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects. ProQuest. Available at: [Link]

-

Malhotra, K., & Alder, N. N. (2016). Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. Methods in Molecular Biology, 1432, 237-253. Available at: [Link]

-

Nasr, M. L., et al. (2020). Preparation of Lipid Nanodiscs with Lipid Mixtures. Journal of Visualized Experiments, (166). Available at: [Link]

-

Krishnarjuna, B., et al. (2024). Characterization of nanodisc-forming peptides for membrane protein studies. Journal of Colloid and Interface Science, 653(Pt B), 1402-1414. Available at: [Link]

-

Krishnarjuna, B., et al. (2024). Characterization of nanodisc-forming peptides for membrane protein studies. PMC. Available at: [Link]

-

Nuclera. (2026). Nanodiscs explained: a practical guide for membrane protein scientists. Available at: [Link]

-

Das, B. B., et al. (2018). Nanodiscs and Solution NMR: preparation, application and challenges. Magnetic Resonance in Chemistry, 56(1), 58-66. Available at: [Link]

-

Routledge, S. J., et al. (2016). Reconstitution of membrane proteins. Methods, 95, 26-36. Available at: [Link]

-

Breyton, C., et al. (2023). Toward Nanodisc Tailoring for SANS Study of Membrane Proteins. Biomolecules, 13(10), 1500. Available at: [Link]

-

Creative Biostructure. Membrane Proteins & Nanodiscs. Available at: [Link]

-

Liu, Y., et al. (2023). Developing Nanodisc-ID for label-free characterizations of membrane proteins. Nature Communications, 14(1), 2244. Available at: [Link]

-

Malhotra, K., & Alder, N. N. (2016). Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression. SpringerLink. Available at: [Link]

-

Båtsvik, J. K., et al. (2019). The effect of using binary mixtures of zwitterionic and charged lipids on nanodisc formation and stability. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1861(11), 183021. Available at: [Link]

-

Liko, I., et al. (2017). Analyzing native membrane protein assembly in nanodiscs by combined non-covalent mass spectrometry and synthetic biology. eLife, 6, e20954. Available at: [Link]

-

Skar-Gislinge, N., et al. (2018). Structures and Dynamics of Anionic Lipoprotein Nanodiscs. Biochemistry, 57(2), 262-273. Available at: [Link]

-

University of Arizona. (2020). Expanding the application of nanodiscs for native mass spectrometry to study biomolecules. Available at: [Link]

-

Leitz, A. J., et al. (2011). Biophysical Characterization of Membrane Proteins in Nanodiscs. Methods in Enzymology, 492, 127-151. Available at: [Link]

-

Sligar Lab, University of Illinois. (2008). Protocols for Preparation of Nanodiscs. Available at: [Link]

-

Hagn, F., et al. (2013). Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR. Nature Protocols, 8(10), 1924-1935. Available at: [Link]

-

ResearchGate. (n.d.). Cartoon representation of a standard nanodisc assembly protocol. Available at: [Link]

Sources

- 1. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Role of Cardiolipin in Mitochondrial Function and Dynamics in Health and Disease: Molecular and Pharmacological Aspects - ProQuest [proquest.com]

- 4. Cardiolipin: Structure, Functions, and Disease Implications - Creative Proteomics [creative-proteomics.com]

- 5. The Role of Cardiolipin in Mitochondrial Function and Neurodegenerative Diseases [mdpi.com]

- 6. Reconstitution of Mitochondrial Membrane Proteins into Nanodiscs by Cell-Free Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. creative-biostructure.com [creative-biostructure.com]

- 8. Nanodisc Technology: Protocols for Preparation of Nanodiscs | Sligar Lab [publish.illinois.edu]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Structures and Dynamics of Anionic Lipoprotein Nanodiscs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Preparation of Lipid Nanodiscs with Lipid Mixtures - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Assembly of phospholipid nanodiscs of controlled size for structural studies of membrane proteins by NMR - PMC [pmc.ncbi.nlm.nih.gov]

- 14. files01.core.ac.uk [files01.core.ac.uk]

- 15. Nanodiscs and Solution NMR: preparation, application and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nuclera.com [nuclera.com]

- 17. vetmeduni.ac.at [vetmeduni.ac.at]

- 18. researchgate.net [researchgate.net]

Application Notes and Protocols for Cardiolipin Disodium Salt in Solid-Supported Lipid Bilayers

Introduction: The Unique Role of Cardiolipin in Biomimetic Membranes

Cardiolipin (CL) is a cornerstone of bioenergetic membranes, most notably the inner mitochondrial membrane, where it constitutes up to 20% of the total lipid content.[1] Its unique dimeric structure, featuring a glycerol backbone linking two phosphatidic acid moieties, results in a molecule with four acyl chains and two phosphate groups.[2][3] This architecture imparts a conical shape, a significant negative charge, and the ability to form non-bilayer structures, all of which are critical for its diverse biological functions.[1][4][5] These functions range from maintaining the structural integrity of mitochondrial cristae to modulating the activity of key proteins in the electron transport chain.[6][7]

Solid-supported lipid bilayers (SSLBs) have emerged as a powerful in vitro platform for modeling cell membranes.[8][9][10] By assembling a lipid bilayer on a solid substrate, researchers can employ a suite of surface-sensitive techniques to investigate membrane properties and interactions in a controlled environment. Incorporating cardiolipin disodium salt into SSLBs creates a robust model system for studying a variety of biological phenomena, including protein-lipid interactions, membrane fusion and fission, and the effects of oxidative stress on mitochondrial membranes.[11][12]

This guide provides a comprehensive overview of the principles and protocols for preparing and characterizing cardiolipin-containing SSLBs. It is designed for researchers, scientists, and drug development professionals seeking to leverage this powerful biomimetic tool.

The Science Behind the Protocol: Why Cardiolipin Requires Special Consideration

The successful incorporation of cardiolipin into SSLBs hinges on understanding its distinct physicochemical properties. Unlike common zwitterionic lipids like phosphatidylcholine (PC), the anionic and structural characteristics of cardiolipin present both opportunities and challenges.

1. The Role of Divalent Cations: